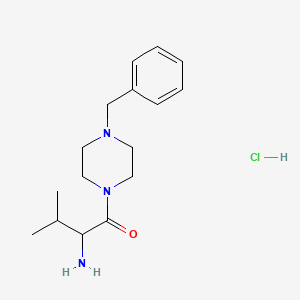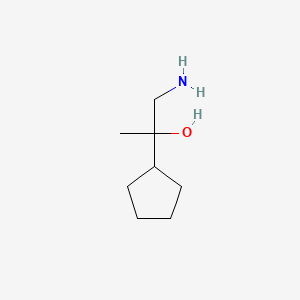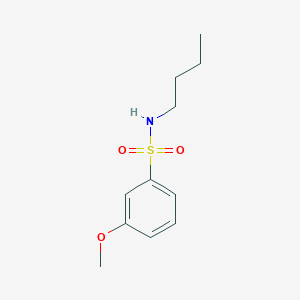![molecular formula C14H21NO3 B1527918 tert-Butyl-N-[1-(2-Hydroxyphenyl)propyl]carbamat CAS No. 1311313-68-4](/img/structure/B1527918.png)
tert-Butyl-N-[1-(2-Hydroxyphenyl)propyl]carbamat
Übersicht
Beschreibung
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a propyl chain linked to a carbamate moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.
Wirkmechanismus
Target of Action
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a type of carbamate compound . The primary targets of carbamates are usually enzymes, such as acetylcholinesterase, where they act as inhibitors. .
Mode of Action
Carbamates typically work by binding to their target enzymes and inhibiting their activity This can lead to an accumulation of certain substrates or a decrease in the products of the enzymatic reaction
Biochemical Pathways
Pharmacokinetics
Carbamates are generally well-absorbed in the body and can be distributed throughout the body due to their lipophilic nature. They are typically metabolized in the liver and excreted in the urine.
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-hydroxyphenyl)propylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate moiety can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbamate moiety may produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxyphenyl and propyl groups.
N-(2-Hydroxyphenyl)carbamate: Contains the hydroxyphenyl group but lacks the tert-butyl and propyl groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter ethyl chain instead of the propyl chain.
Uniqueness
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the hydroxyphenyl and tert-butyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(10-8-6-7-9-12(10)16)15-13(17)18-14(2,3)4/h6-9,11,16H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIBEWINXMLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153140 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-68-4 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)





![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)





